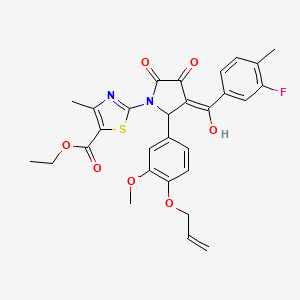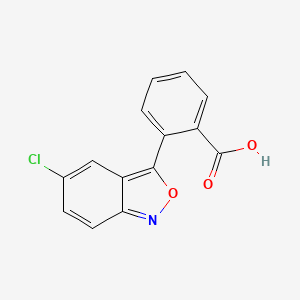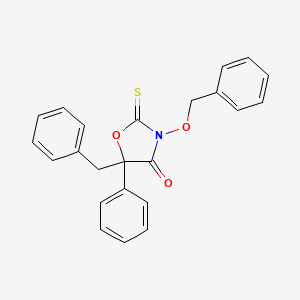
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thioxooxazolidinone ring, which is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable thioxooxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-Benzyl-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 5-Benzyl-3-phenyl dihydroisoxazoles
- (3-Benzyl-5-hydroxyphenyl)carbamates
Uniqueness
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one is unique due to its thioxooxazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications .
特性
CAS番号 |
88051-61-0 |
|---|---|
分子式 |
C23H19NO3S |
分子量 |
389.5 g/mol |
IUPAC名 |
5-benzyl-5-phenyl-3-phenylmethoxy-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C23H19NO3S/c25-21-23(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)27-22(28)24(21)26-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChIキー |
RFTGMLBJKSUHEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C(=O)N(C(=S)O2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


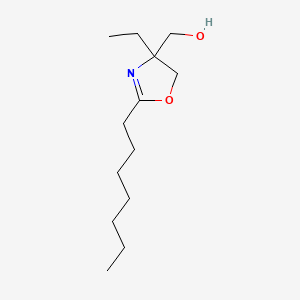
![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
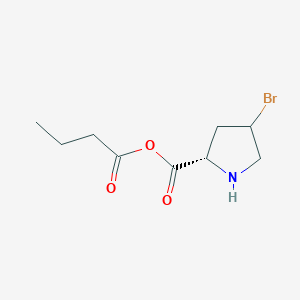

![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)

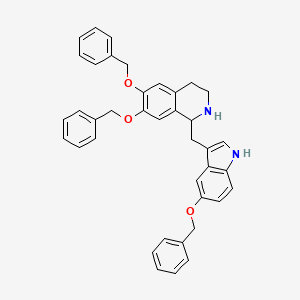
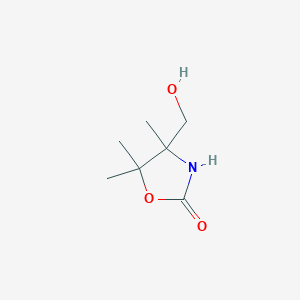
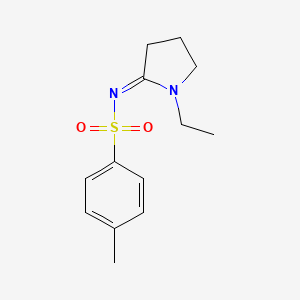
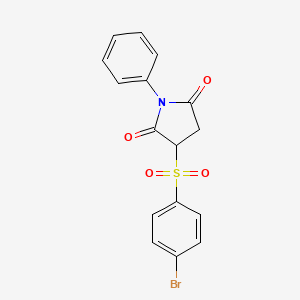
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)

